molecular formula C23H23N5O5S B2770137 methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1358710-79-8

methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2770137
CAS RN: 1358710-79-8
M. Wt: 481.53
InChI Key: BPIDTEZMWNWTHP-UHFFFAOYSA-N
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Description

The compound “methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate” is a complex organic molecule. It is related to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furyl group, which is a five-membered ring containing an oxygen atom . The compound also contains a sulfanyl group attached to an acetyl group, and an amino group attached to a benzoate ester .

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention for their antiviral properties. Notably, methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has been investigated as an antiviral agent. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, including those related to our compound, have shown anti-inflammatory and analgesic effects. For instance:

Other Applications

Beyond the mentioned fields, indole derivatives have been investigated for antimicrobial, antitubercular, and antimalarial activities. Additionally, they may interact with various receptors, making them valuable for drug development .

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available literature. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The potential neuroprotective and anti-inflammatory properties of this compound suggest that it could be further developed for therapeutic applications . Future research could focus on optimizing its synthesis, investigating its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

methyl 4-[[2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-4-28-20-19(14(2)26-28)25-23(27(21(20)30)12-17-6-5-11-33-17)34-13-18(29)24-16-9-7-15(8-10-16)22(31)32-3/h5-11H,4,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIDTEZMWNWTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate

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